methyl 2-{[(1-(2-furylmethyl)-3-isopropyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate
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Overview
Description
Methyl 2-{[(1-(2-furylmethyl)-3-isopropyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines a furan ring, a pyrimidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1-(2-furylmethyl)-3-isopropyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of the furan and thiophene intermediates, followed by their coupling with the pyrimidine derivative under specific reaction conditions. The reaction often requires the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The final step involves the esterification of the carboxylate group to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-(2-furylmethyl)-3-isopropyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan, thiophene, and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the pyrimidine ring can produce tetrahydropyrimidine derivatives .
Scientific Research Applications
Methyl 2-{[(1-(2-furylmethyl)-3-isopropyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-{[(1-(2-furylmethyl)-3-isopropyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-thiophenecarboxylate: A simpler thiophene derivative with similar chemical properties.
1-[(2-Furylmethyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one: A compound with a furan ring and similar functional groups.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: A compound with a furan ring and similar reactivity
Uniqueness
Methyl 2-{[(1-(2-furylmethyl)-3-isopropyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N3O6S |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl 2-[(E)-[1-(furan-2-ylmethyl)-6-hydroxy-2,4-dioxo-3-propan-2-ylpyrimidin-5-yl]methylideneamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H19N3O6S/c1-11(2)22-17(24)14(9-20-15-13(6-8-29-15)18(25)27-3)16(23)21(19(22)26)10-12-5-4-7-28-12/h4-9,11,23H,10H2,1-3H3/b20-9+ |
InChI Key |
WJXWJZQUUKUISU-AWQFTUOYSA-N |
Isomeric SMILES |
CC(C)N1C(=O)C(=C(N(C1=O)CC2=CC=CO2)O)/C=N/C3=C(C=CS3)C(=O)OC |
Canonical SMILES |
CC(C)N1C(=O)C(=C(N(C1=O)CC2=CC=CO2)O)C=NC3=C(C=CS3)C(=O)OC |
Origin of Product |
United States |
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